1-Methyl-5-mercaptopyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-pyrazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-6-4(7)2-3-5-6/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWDKXHUXOGXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)C=CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901007343 | |
| Record name | 2-Methyl-1,2-dihydro-3H-pyrazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901007343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87110-37-0 | |
| Record name | 1-Methyl-5-mercaptopyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087110370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1,2-dihydro-3H-pyrazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901007343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methyl 5 Mercaptopyrazole and Its Precursors
Strategies for Direct Synthesis of the Pyrazole (B372694) Ring System
The direct construction of the pyrazole ring is a fundamental approach to obtaining 1-Methyl-5-mercaptopyrazole precursors. These methods often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.
A common strategy involves the reaction of α,β-alkynones with hydrazine hydrate (B1144303). The α,β-alkynones can be prepared from esters, which undergo coupling reactions assisted by reagents like potassium tert-butoxide. rsc.org The subsequent cyclization with hydrazine hydrate yields the 3,5-disubstituted pyrazole core. rsc.org For instance, the reaction of appropriate ketones and aldehydes with hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to pyrazoles using agents like bromine or by heating in DMSO under an oxygen atmosphere. organic-chemistry.org
Another versatile method is the [3+2] cycloaddition. For example, a silver-mediated cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides a direct route to the pyrazole ring. organic-chemistry.org Similarly, visible light-catalyzed tandem reactions of hydrazones and α-bromo ketones afford 1,3,5-trisubstituted pyrazoles. organic-chemistry.org These methods offer mild reaction conditions and tolerate a wide range of functional groups. organic-chemistry.org
The synthesis of pyrazoles can also be achieved from the condensation of hydrazines with various carbonyl compounds. For example, the reaction of α-benzotriazolylenones with methylhydrazine leads to the formation of pyrazolines, which upon treatment with a base, eliminate the benzotriazole (B28993) group to yield 1-methyl-pyrazoles. nih.gov
Table 1: Examples of Direct Pyrazole Synthesis Strategies
| Starting Materials | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Esters | 1. Potassium tert-butoxide; 2. Hydrazine hydrate | 3,5-Disubstituted pyrazoles | rsc.org |
| Ketones, Aldehydes | Hydrazine monohydrochloride, then Br₂ or DMSO/O₂ | 3,5-Disubstituted or 3,4,5-trisubstituted pyrazoles | organic-chemistry.org |
| N-isocyanoiminotriphenylphosphorane, Terminal alkynes | Silver catalyst | Pyrazoles | organic-chemistry.org |
| Hydrazones, α-Bromo ketones | Visible light catalysis | 1,3,5-Trisubstituted pyrazoles | organic-chemistry.org |
Functionalization of Pyrazole Derivatives to Incorporate the Mercapto Group
Once the pyrazole ring is formed, the introduction of the mercapto group at the C5 position is a critical step. This is typically achieved through nucleophilic substitution or ring transformation reactions.
Nucleophilic Substitution Reactions at C5 Position
A prevalent method for introducing the mercapto group is through nucleophilic substitution of a suitable leaving group at the C5 position of the pyrazole ring. Halogens, particularly chlorine, are common leaving groups.
For example, 3,5-dichloro-1-methylpyrazole (B136600) derivatives can be synthesized and subsequently reacted with a sulfur nucleophile. researchgate.netresearchgate.net The reaction of methyl 3,5-dichloro-1-methylpyrazole-4-carboxylate with sodium hydrosulfide (B80085) results in a regioselective nucleophilic substitution at the C5 position to yield methyl 3-chloro-1-methyl-5-mercaptopyrazole-4-carboxylate. researchgate.netresearchgate.net This selectivity is crucial for the synthesis of the target compound. The starting 5-chloropyrazole derivatives can be prepared by treating 5-hydroxypyrazoles with reagents like phosphorus oxychloride. researchgate.netgoogle.com
The direct C-H thiocyanation of pyrazoles is another route. mdpi.com This can be achieved through electro-oxidative methods where a mixture of a thiocyanate (B1210189) salt and a pyrazole is electrolyzed. mdpi.com The resulting thiocyanato-pyrazole can then be hydrolyzed to the corresponding thiol. mdpi.com
Table 2: Nucleophilic Substitution for Mercapto Group Introduction
| Pyrazole Precursor | Reagent | Product | Reference |
|---|---|---|---|
| Methyl 3,5-dichloro-1-methylpyrazole-4-carboxylate | Sodium hydrosulfide | Methyl 3-chloro-1-methyl-5-mercaptopyrazole-4-carboxylate | researchgate.netresearchgate.net |
| 5-Hydroxy-1-methyl-4-pyrazolecarboxylic acid ethyl ester | Phosphorus oxychloride, then Sodium hydrosulfide | 5-Mercapto-1-methyl-4-pyrazolecarboxylic acid ethyl ester | google.com |
| Pyrazole | 1. Thiocyanate ion (electrolysis); 2. HCl (hydrolysis) | Mercaptopyrazole | mdpi.com |
Ring Transformations Leading to Mercaptopyrazole
Ring transformation reactions provide an alternative pathway to mercaptopyrazoles. These reactions often involve the rearrangement of other heterocyclic systems. For example, 5-aminopyrazoles can be obtained from the ring transformation of 3-methyl-6H-1,3,4-thiadiazines upon heating in acetic acid. nih.gov While this example leads to an amino group, similar ring transformation strategies can be envisioned for the synthesis of mercaptopyrazoles by designing appropriate starting heterocycles.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. mlsu.ac.inmsuniv.ac.innih.govpandawainstitute.com In the context of this compound synthesis, this involves the use of safer solvents, minimizing waste, and improving energy efficiency. mlsu.ac.inmsuniv.ac.inpandawainstitute.com
One approach is the use of solvent-free reaction conditions. For instance, the chlorination of methyl 1-methyl-1H-pyrazole-4-carboxylate can be carried out without a solvent, which can lead to higher yields and shorter reaction times compared to reactions in traditional solvents. researchgate.net Microwave irradiation is another green technique that can accelerate reactions, often leading to better yields in shorter times. researchgate.netekb.eg
The use of less hazardous reagents is also a key aspect. Electro-oxidative methods for C-H functionalization, such as thiocyanation, are considered environmentally promising as they use electric current, which is a cheap and affordable reagent. mdpi.com This avoids the need for harsh chemical oxidants. mdpi.com The evaluation of synthetic routes using green metrics like atom economy and E-factor helps in identifying more sustainable processes by quantifying the amount of waste generated. researchgate.net For example, a lower E-factor indicates a greener reaction with less waste generation. researchgate.net
Synthesis of Substituted this compound Analogs
The synthesis of analogs of this compound with various substituents is crucial for exploring their potential applications. The synthetic methodologies described above can be adapted to introduce a wide range of functional groups onto the pyrazole ring.
Substituents can be introduced at different positions of the pyrazole ring either by starting with appropriately substituted precursors or by functionalizing the pre-formed pyrazole ring. For example, N-aryl-substituted pyrazoles can be prepared and then subjected to C-H thiocyanation to introduce the sulfur functionality. mdpi.combeilstein-journals.org
The synthesis of 3-substituted-1-methyl-1H-thieno[2,3-c]pyrazoles starts from methyl 3-chloro-1-methyl-5-mercaptopyrazole-4-carboxylate, highlighting how the core mercaptopyrazole can be a building block for more complex heterocyclic systems. researchgate.net The functionalization is not limited to the pyrazole ring itself; for instance, the mercapto group can be further reacted to form thioethers or other sulfur-containing moieties. nih.gov The synthesis of various 4-functionalized pyrazoles has also been reported, demonstrating the versatility of these synthetic approaches. biointerfaceresearch.com
Table 3: Examples of Substituted this compound Analog Synthesis
| Target Analog | Synthetic Strategy | Key Precursor | Reference |
|---|---|---|---|
| Methyl 3-chloro-1-methyl-5-mercaptopyrazole-4-carboxylate | Nucleophilic substitution on a dichloropyrazole | Methyl 3,5-dichloro-1-methylpyrazole-4-carboxylate | researchgate.netresearchgate.net |
| N-Aryl-4-thiocyanatopyrazoles | Electro-oxidative C-H thiocyanation | N-Arylpyrazoles | mdpi.combeilstein-journals.org |
| 3-Substituted-1-methyl-1H-thieno[2,3-c]pyrazoles | Further cyclization from a mercaptopyrazole | Methyl 3-chloro-1-methyl-5-mercaptopyrazole-4-carboxylate | researchgate.net |
| 4-Functionalized pyrazoles | Vilsmeier-Haack reaction on a pyrazole | 3-[5-(4-nitrophenyl)-furan-2-yl]pyrazole | biointerfaceresearch.com |
Reactivity and Transformation Pathways of 1 Methyl 5 Mercaptopyrazole
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, involving the replacement of an atom, typically hydrogen, on the aromatic ring with an electrophile. wikipedia.org The reaction generally proceeds through a two-step mechanism. The initial step, which is rate-determining, involves the attack of the aromatic ring's π-electrons on the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comhu.edu.jouci.edu In the subsequent fast step, a proton is eliminated from the carbocation, restoring the aromaticity of the ring. masterorganicchemistry.comhu.edu.jo
The substituents on the aromatic ring play a crucial role in influencing both the rate and regioselectivity of the reaction. wikipedia.org Activating groups increase the reaction rate by donating electron density to the ring, thereby stabilizing the carbocation intermediate. wikipedia.orgmnstate.edu Conversely, deactivating groups withdraw electron density, slowing down the reaction. wikipedia.orgmnstate.edu
For instance, in related pyrazole (B372694) systems, chlorination with reagents like N-chlorosuccinimide has been observed. researchgate.net This suggests that 1-methyl-5-mercaptopyrazole could potentially undergo halogenation at available positions on the pyrazole ring. The precise outcome of such reactions would depend on the specific electrophile and reaction conditions employed.
Nucleophilic Reactivity at Sulfur and Nitrogen Centers
The chemical structure of this compound features two primary centers for nucleophilic attack: the sulfur atom of the mercapto group and the nitrogen atoms within the pyrazole ring. The nucleophilicity of sulfur is a well-established chemical principle, with thiol and thiolate species being potent nucleophiles. msu.edursc.org
The sulfur atom in this compound, due to its lone pairs of electrons, can readily participate in nucleophilic substitution and addition reactions. For example, thiolate anions, which can be formed from the corresponding thiol under basic conditions, are excellent nucleophiles in SN2 reactions with alkyl halides. msu.edu This reactivity allows for the introduction of various alkyl or other organic moieties at the sulfur atom, leading to the formation of thioethers.
A specific example of this reactivity is the nucleophilic substitution at the 5-position of a pyrazole ring. In the synthesis of halosulfuron-methyl (B1672931), a related compound, methyl 3,5-dichloro-1-methylpyrazole-4-carboxylate, undergoes a regioselective nucleophilic substitution with sodium hydrosulfide (B80085) at the 5-position to yield methyl 3-chloro-1-methyl-5-mercaptopyrazole-4-carboxylate. researchgate.net This demonstrates the susceptibility of the C5-position to nucleophilic attack, leading to the introduction of the mercapto group.
The nitrogen atoms of the pyrazole ring also possess lone pairs of electrons and can exhibit nucleophilic character. However, the nucleophilicity of the ring nitrogens can be influenced by their involvement in the aromatic system and the electronic effects of the substituents. In some instances, the nitrogen atoms of heterocyclic compounds can be alkylated or undergo other reactions with electrophiles.
Oxidation and Reduction Pathways of the Thiol Group
The thiol (mercapto) group of this compound is susceptible to both oxidation and reduction reactions, a characteristic feature of sulfur-containing organic compounds.
Oxidation:
The oxidation of thiols can yield a variety of products depending on the oxidizing agent and the reaction conditions. Mild oxidation can lead to the formation of disulfides, where two thiol molecules are linked by a sulfur-sulfur bond. Stronger oxidation can further oxidize the sulfur atom to form sulfenic acids, sulfinic acids, and ultimately sulfonic acids.
In a relevant synthetic pathway, methyl 3-chloro-1-methyl-5-mercaptopyrazole-4-carboxylate undergoes oxidative chlorination. researchgate.net This reaction is a key step in the synthesis of halosulfuron-methyl and highlights the reactivity of the mercapto group towards oxidizing and halogenating agents. researchgate.net Another example involves the oxidation of a methyl group on a pyrazole ring, which can be converted to a carboxylic acid using oxidizing agents like potassium permanganate. mnstate.edu While this is not a direct oxidation of the thiol group, it illustrates the oxidative transformations possible on substituted pyrazoles.
Reduction:
The thiol group itself is already in a reduced state. However, reduction reactions can be relevant in the context of disulfides that may be formed from the oxidation of this compound. The disulfide bond can be readily cleaved by reducing agents to regenerate the corresponding thiols.
Furthermore, other functional groups on the pyrazole ring can be subject to reduction. For instance, a nitro group, if present, can be reduced to an amino group using reagents like iron or tin in the presence of hydrochloric acid. mnstate.edu This demonstrates that reductive transformations can be performed on the pyrazole scaffold, potentially in the presence of the mercapto group, depending on the selectivity of the reducing agent.
Ring-Opening and Ring-Closing Reactions Involving the Pyrazole Moiety
The pyrazole ring is a stable aromatic heterocycle, and as such, ring-opening reactions are not typically facile. However, under specific conditions, particularly with highly reactive reagents or through photochemical methods, the pyrazole ring can be induced to open.
For instance, photoreactions of certain nitrogen-containing heterocycles with thiols have been shown to lead to ring-opening. nih.gov A study on the photoreaction of 5-methylcytosine (B146107) with 3-mercaptopropionic acid resulted in a ring-opening product. nih.gov While this is a different heterocyclic system, it suggests that photochemical activation could be a potential pathway for the ring-opening of pyrazole derivatives in the presence of thiols.
Conversely, ring-closing reactions are fundamental to the synthesis of the pyrazole ring itself. The construction of the pyrazole core typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.
While specific examples of ring-opening and ring-closing reactions starting from this compound are not readily found, the general principles of heterocyclic chemistry suggest that such transformations are plausible under specific, often energetic, conditions. For example, sequential ring-opening and ring-closing reactions have been reported for the conversion of pyridines into anilines. nih.gov This type of skeletal editing, while demonstrated on a different heterocycle, points to the potential for complex rearrangements in heterocyclic systems. researchgate.net
Thermal Rearrangements and Isomerizations
Thermal rearrangements and isomerizations can occur in pyrazole derivatives, often leading to the migration of substituents around the ring. These reactions are typically driven by the formation of a more thermodynamically stable isomer.
One relevant study investigated the thermal rearrangement of 1,2-dimethylpyrazoline-5-thione. cdnsciencepub.com Heating this compound resulted in its isomerization to a mixture of 1-methyl-3-methylthiopyrazole and 1-methyl-5-methylthiopyrazole. cdnsciencepub.com This transformation involves a formal migration of a methyl group from a nitrogen atom to the exocyclic sulfur atom, converting the thione into a methylthioether. The study concluded that the 1-methyl-3-methylthiopyrazole was the kinetic product, while the 1-methyl-5-methylthiopyrazole was the thermodynamic product. cdnsciencepub.com
Tautomerism and Conformational Analysis
Thiol-Thione Tautomerism in 1-Methyl-5-mercaptopyrazole
This compound can theoretically exist in three tautomeric forms: the 1,2-dimethylpyrazoline-5-thione form, an NH-thione form, and a thiol (SH) form. cdnsciencepub.com Investigations have shown that the equilibrium between these forms is a critical aspect of its chemistry.
Spectroscopic methods have been instrumental in identifying the predominant tautomeric form of this compound. ¹H NMR spectroscopy studies conducted in nonpolar solvents show that the compound exists almost exclusively as the thiol (SH) tautomer. cdnsciencepub.com Further evidence comes from variable temperature photoelectron spectroscopy, which also indicates that the gaseous state of the compound is dominated by the SH form. cdnsciencepub.com The signals observed in the photoelectron spectrum are attributable solely to this tautomer, suggesting that the NH form constitutes less than 5% of the gaseous compound. cdnsciencepub.com
Interestingly, while the SH form is dominant, experimental conditions can reveal the presence of other tautomers in minute quantities. cdnsciencepub.com The addition of deuterium (B1214612) oxide (D₂O) to a solution of this compound results in the exchange of the H-4 proton, which provides indirect evidence for the existence of a small amount of the NH-thione tautomer in equilibrium. cdnsciencepub.com
Solvent polarity plays a significant role in the position of the tautomeric equilibrium for many heterocyclic thiones. irb.hrmdpi.com For this compound, experimental evidence highlights this influence. In nonpolar solvents, such as deuterated chloroform (B151607) (CDCl₃), the thiol (SH) form is the only one detectable by ¹H NMR spectroscopy. cdnsciencepub.com The observation that the addition of a polar, protic substance like deuterium oxide facilitates a proton exchange suggestive of the NH-tautomer indicates that the solvent environment can influence the tautomeric balance, even if the equilibrium heavily favors the thiol form. cdnsciencepub.com Generally, an increase in solvent polarity tends to shift the equilibrium toward more polar tautomeric forms. irb.hr
Conformational Preferences and Rotational Barriers
Beyond tautomerism, the specific three-dimensional conformation of this compound is of significant interest. Experimental data from photoelectron spectroscopy, when correlated with theoretical calculations, suggest a distinct conformational preference for the dominant SH tautomer. cdnsciencepub.com The data are most consistent with a non-planar conformation where the dihedral angle (θ) between the plane of the pyrazole (B372694) ring and the C-S-H plane is approximately 90°. cdnsciencepub.com
To understand the dynamics of this conformation, studies on the closely related S-methyl derivative, 1-methyl-5-methylthiopyrazole, provide valuable information on rotational barriers. MNDO calculations on this analogue indicate a stable non-planar conformation with a dihedral angle of 76.8°. cdnsciencepub.com The calculations also reveal two distinct barriers to rotation around the C-S bond. cdnsciencepub.com
| Dihedral Angle (θ) | Rotational Barrier (kJ mol⁻¹) | Conformation |
|---|---|---|
| 0° | 5.52 | Planar (Higher Energy Conformer) |
| 180° | 27.71 | Planar (Transition State) |
These theoretical findings for the S-methyl derivative suggest that while the molecule prefers a non-planar arrangement, rotation through a planar conformation (θ = 0°) is possible, though a full 180° rotation faces a significantly higher energy barrier. cdnsciencepub.com
Despite a comprehensive search for scientific literature, there is insufficient information available on the coordination chemistry of the specific compound "this compound" to construct a detailed and accurate article according to the requested outline.
The majority of published research in this area focuses on more complex, multi-functional ligands derived from a different core molecule, namely 1-phenyl-3-methyl-4-formyl-5-mercaptopyrazole. These derivatives, typically in the form of Schiff bases, exhibit coordination behaviors that are not representative of the simpler this compound ligand.
Consequently, providing scientifically accurate and verifiable details for the specified sections—including ligating properties, synthesis of various complex types (mononuclear, dinuclear, polynuclear), self-assembly processes, and specific X-ray crystallographic data for complexes of this compound—is not possible based on the currently accessible scientific literature. To ensure the content is factual and avoids speculation, this article cannot be generated at this time.
Coordination Chemistry of 1 Methyl 5 Mercaptopyrazole As a Ligand
Structural Elucidation of Metal Complexes
Advanced Spectroscopic Characterization of Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a fundamental tool for characterizing the ligand framework within the complexes. nih.govmdpi.com Analysis of chemical shifts can confirm the coordination of the pyrazole (B372694) ligand to the metal ion. For instance, in complexes of related pyrazole-based ligands, shifts in the resonance of the N-H protons are indicative of their involvement in hydrogen bonding or coordination. mdpi.com
Infrared (IR) spectroscopy is particularly useful for identifying the coordination modes of the 1-methyl-5-mercaptopyrazole ligand. The vibrational frequencies of the C=S and C=N bonds within the pyrazole ring are sensitive to coordination. A shift in these bands upon complexation provides direct evidence of the sulfur and/or nitrogen atoms' involvement in bonding to the metal center. researchgate.net
Electronic absorption spectroscopy (UV-Vis) offers valuable information regarding the electronic transitions within the complexes, which are influenced by the geometry and the nature of the metal ion and ligands. researchgate.net Time-dependent density functional theory (TD-DFT) calculations are often employed in conjunction with experimental UV-Vis spectra to assign the observed electronic transitions and to analyze the nature of the molecular orbitals involved. researchgate.netresearchgate.net
X-ray Absorption Spectroscopy (XAS), including techniques like EXAFS (Extended X-ray Absorption Fine Structure), can provide precise information about the local coordination environment of the metal atom, such as bond distances and coordination numbers, even in non-crystalline samples. researchgate.netresearchgate.net
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying paramagnetic complexes, such as those of copper(II). The g-values and hyperfine coupling constants obtained from ESR spectra can reveal details about the geometry of the copper center and the nature of the bonds with the donor atoms of the this compound ligand. researchgate.net
Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is used to confirm the molecular weight and elemental composition of the complexes. mdpi.com
The table below summarizes the application of various spectroscopic techniques in the characterization of metal complexes with ligands analogous to this compound.
| Spectroscopic Technique | Information Obtained | Reference |
| ¹H and ¹³C NMR | Elucidation of the ligand's structural framework and confirmation of coordination. | nih.govmdpi.commdpi.com |
| Infrared (IR) Spectroscopy | Identification of ligand coordination modes through shifts in vibrational frequencies of functional groups (e.g., C=S, C=N). | researchgate.net |
| UV-Vis Spectroscopy | Study of electronic transitions and coordination geometry, often coupled with TD-DFT calculations. | researchgate.netresearchgate.net |
| X-ray Absorption Spectroscopy (XAS/EXAFS) | Determination of local coordination environment (bond lengths, coordination number). | researchgate.netresearchgate.net |
| Electron Spin Resonance (ESR) | Characterization of paramagnetic centers, providing information on geometry and bonding. | researchgate.net |
| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental composition. | mdpi.com |
Magnetic Properties of this compound Metal Complexes
The magnetic properties of metal complexes containing this compound are of significant interest, particularly in the context of designing molecular materials with specific magnetic behaviors. The ability of the ligand to act as a bridge between metal centers can lead to magnetic exchange interactions, resulting in either antiferromagnetic or ferromagnetic coupling.
In binuclear copper(II) complexes where pyrazolate or similar heterocyclic moieties bridge the metal ions, the nature and magnitude of the magnetic exchange are highly dependent on the structural parameters of the complex. researchgate.net The geometry of the bridging unit, the Cu-N-N-Cu torsion angle, and the distance between the copper centers are critical factors that dictate the strength of the magnetic coupling. researchgate.netacs.org
For instance, in a pyrazolate-bridged binuclear copper(II) complex with a related heterocyclic azomethyne ligand, a significant antiferromagnetic exchange interaction was observed. researchgate.net The magnetic susceptibility measurements over a temperature range of 77.4-300 K showed a decrease in the effective magnetic moment from 1.14 µB at 295 K to 0.24 µB at 77.4 K, which is characteristic of strong antiferromagnetic coupling between the copper(II) ions. researchgate.net The exchange parameter, 2J, which quantifies the strength of this interaction, was determined to be -449 cm⁻¹ for a related pyrazolone (B3327878) analogue. researchgate.net
The nature of the donor atoms from the ligand that are not involved in the bridge also influences the magnetic properties. researchgate.net Theoretical calculations, such as those based on Density Functional Theory (DFT) using the broken-symmetry approach, are often employed to understand the mechanism of the magnetic exchange and to correlate the magnetic properties with the electronic structure of the complexes. researchgate.net These calculations have shown that the geometry optimized from theoretical models can provide a better agreement with experimental magnetochemical data than the geometry obtained from X-ray diffraction data alone. researchgate.net
The table below presents magnetic data for a representative binuclear copper(II) complex with a ligand system analogous to that of this compound, highlighting the key magnetic parameters.
| Complex | Magnetic Moment (µB) at 295 K | Magnetic Moment (µB) at 77.4 K | Exchange Parameter (2J) cm⁻¹ | Reference |
| Pyrazolate-bridged binuclear Cu(II) complex | 1.14 | 0.24 | -449 (for pyrazolone analogue) | researchgate.net |
Catalytic Applications of this compound Metal Complexes
While specific catalytic applications of this compound metal complexes are not extensively documented in the reviewed literature, the broader class of transition metal complexes with pyrazole-based and related Schiff base ligands has demonstrated significant potential in various catalytic transformations. researchgate.netnih.govrsc.org These complexes can serve as versatile catalysts due to the tunability of their steric and electronic properties through ligand design.
Complexes of metals such as copper, nickel, cobalt, and molybdenum with ligands containing pyrazole or similar heterocyclic moieties have been investigated for their catalytic activity in oxidation reactions. nih.gov For example, dioxomolybdenum(VI) complexes with Schiff base ligands have been shown to be selective catalysts for the epoxidation of olefins like cyclohexene (B86901) and 1-octene, achieving high yields. nih.gov
Ruthenium complexes, in particular, have been widely explored for their catalytic activity in a range of reactions, including those performed in biological environments. nih.gov Although not involving this compound specifically, these studies highlight the potential of metal complexes with tailored ligand systems to function as catalysts. For instance, ruthenium(II) complexes have been used to catalyze the uncaging of protected molecules within living cells. nih.gov
The catalytic performance of these metal complexes is often influenced by the coordination environment provided by the ligand. The presence of both nitrogen and sulfur donor atoms in this compound could lead to unique catalytic properties. The soft sulfur donor can facilitate interactions with soft metal centers, which are often active in catalysis, while the pyrazole nitrogen provides a stable coordination site.
The table below summarizes potential catalytic applications based on analogous metal complexes, suggesting possible areas of investigation for this compound complexes.
| Metal Complex Type | Catalytic Reaction | Potential Application | Reference |
| Dioxomolybdenum(VI) Schiff Base Complexes | Olefin Epoxidation | Synthesis of epoxides | nih.gov |
| Ruthenium(II) Complexes | Uncaging of protected molecules | Biocatalysis, drug delivery | nih.gov |
| Cobalt(III) Schiff Base Complexes | Aldol Reaction | Asymmetric synthesis | nih.gov |
| Manganese(III) Schiff Base Complexes | Lignin Degradation | Biomimetic catalysis | nih.gov |
Supramolecular Chemistry and Self-Assembly through Coordination
The principles of supramolecular chemistry, which involve the study of systems held together by non-covalent interactions, are highly relevant to the coordination compounds of this compound. rug.nlaceec.ac.in The directionality and strength of coordination bonds make them powerful tools for the self-assembly of discrete, well-defined supramolecular architectures from metal ions and organic ligands. rsc.orgnih.gov
The this compound ligand possesses multiple coordination sites (the pyrazole nitrogen and the mercapto sulfur), which allows it to act as a "tecton" or building block in the construction of larger supramolecular entities. rug.nl Depending on the coordination preferences of the metal ion and the stoichiometry of the reaction, a variety of structures can be formed, ranging from simple mononuclear complexes to more complex multinuclear assemblies and coordination polymers. aceec.ac.in
The self-assembly process is driven by the spontaneous association of the ligand and metal components to form thermodynamically stable products. rug.nl The geometry of the resulting supramolecular structure is dictated by the coordination geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) and the disposition of the donor atoms in the ligand.
In the context of binuclear complexes, the pyrazole moiety can act as a bridging unit, leading to the formation of dimeric structures. researchgate.net This bridging is a form of self-assembly where two metal-ligand subunits are linked together. The resulting supramolecular assembly can exhibit properties, such as specific magnetic interactions, that are a consequence of the assembly itself. researchgate.net
Furthermore, non-covalent interactions such as hydrogen bonding and π-π stacking can play a crucial role in organizing the coordination complexes in the solid state, leading to the formation of extended supramolecular networks. rug.nl The interplay between coordination bonds and weaker non-covalent interactions is a key aspect of crystal engineering with these types of ligands.
The table below outlines key concepts in the supramolecular chemistry of coordination compounds relevant to this compound.
| Supramolecular Concept | Description | Relevance to this compound Complexes | Reference |
| Self-Assembly | Spontaneous formation of ordered structures from individual components. | Formation of discrete multinuclear complexes and coordination polymers. | rug.nlrsc.orgnih.gov |
| Tecton/Building Block | A molecular unit with specific geometric and interactional information. | The ligand acts as a tecton for constructing supramolecular architectures. | rug.nl |
| Coordination-Driven Self-Assembly | Use of metal-ligand bonds to direct the formation of supramolecular structures. | Primary method for synthesizing well-defined complexes with this compound. | nih.gov |
| Non-covalent Interactions | Hydrogen bonding, π-π stacking, van der Waals forces. | Influence the packing of complexes in the solid state and the formation of extended networks. | rug.nlaceec.ac.in |
Theoretical and Computational Investigations
Quantum Chemical Studies of Electronic Structure
Quantum chemical studies are fundamental to determining the three-dimensional and electronic structures of molecules. researchgate.net These methods solve the Schrödinger equation to find the molecule's energy and wavefunction, which in turn reveals properties like electron distribution, molecular orbital energies, and electrostatic potentials.
For 1-Methyl-5-mercaptopyrazole, a key structural aspect is the potential for tautomerism between the mercapto (thiol) form and the thione form. Theoretical studies on similar heterocyclic systems, such as 1H-pyrazole-5-thiol, have shown that the thione form is generally more stable than the thiol form. researchgate.net Ab initio calculations on related diazoles have found that for mercapto-substituted compounds, the thione tautomer is the most stable. researchgate.net This stability is crucial as it dictates the molecule's ground state geometry, bond lengths, and angles.
The electronic structure is often described using Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. In related pyrazole (B372694) derivatives, these orbital energies are routinely calculated to understand electronic transitions and reactivity patterns. mdpi.combohrium.com
Density Functional Theory (DFT) Calculations for Molecular Descriptors
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to derive a set of "molecular descriptors." scispace.com These descriptors quantify various aspects of a molecule's reactivity and physical properties. This approach is valuable for analyzing molecules with reasonable accuracy and correlating their structure with potential activities. scispace.com
For a molecule like this compound, DFT calculations would provide insights into its optimized geometry and a suite of quantum chemical descriptors. These descriptors help in understanding the molecule's behavior in chemical reactions. nih.gov
Table 1: Common Molecular Descriptors Calculated via DFT and Their Significance
| Descriptor | Symbol | Significance |
| Total Energy | E_total | Indicates the overall stability of the molecule's conformation. |
| HOMO Energy | E_HOMO | Relates to the ionization potential and the molecule's capacity as an electron donor. |
| LUMO Energy | E_LUMO | Relates to the electron affinity and the molecule's capacity as an electron acceptor. |
| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO; a measure of chemical stability and reactivity. A smaller gap implies higher reactivity. |
| Chemical Potential | µ | Describes the tendency of electrons to escape from the system. mdpi.com |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2; measures the resistance to change in electron distribution. |
| Chemical Softness | S | 1 / η; the reciprocal of hardness, indicating how easily the electron cloud is polarized. |
| Electrophilicity Index | ω | µ² / (2η); quantifies the ability of a molecule to accept electrons. nih.govmdpi.com |
| Nucleophilicity Index | N | A measure of the nucleophilic character of a molecule. mdpi.com |
This table illustrates the types of descriptors commonly derived from DFT calculations to predict molecular properties.
Molecular electrostatic potential (MEP) maps are another product of DFT calculations, which visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. mdpi.com
Prediction of Reactivity and Reaction Mechanisms via Computational Methods
Computational methods are instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. This is achieved by analyzing the molecular descriptors and mapping the potential energy surface for a given reaction.
For this compound, reactivity is centered around several key areas: the sulfur atom, the pyrazole ring nitrogens, and specific carbon atoms. The thione tautomer, being the likely more stable form, would present the sulfur atom as a primary site for both nucleophilic and electrophilic attack.
Reactivity of the Sulfur Atom : The sulfur of the C=S group is a soft nucleophile, making it a likely site for alkylation and reactions with soft electrophiles. Conversely, it can be oxidized.
Reactivity of the Ring : The pyrazole ring itself can undergo electrophilic substitution. The distribution of electron density, calculated via DFT, can predict the most probable sites for such reactions. Local reactivity descriptors, such as Fukui functions (ƒk) and dual descriptors (Δƒk), are calculated to pinpoint the most reactive atoms within the molecule for nucleophilic, electrophilic, or radical attack. scirp.org For instance, in a related pyrazole derivative, nucleophilic substitution was shown to occur regioselectively at the 5-position.
Protonation/Deprotonation : The acidity and basicity of different sites can be predicted. The pyridine-like nitrogen atom in the pyrazole ring is a primary site for protonation. mdpi.com The thiol/thione proton is acidic and can be removed by a base, generating a thiolate anion which is a potent nucleophile.
Computational studies can model the entire reaction pathway, identifying transition states and calculating activation energy barriers. orientjchem.org This allows for the comparison of different potential reaction mechanisms to determine the most energetically favorable route.
Modeling of Ligand-Metal Interactions and Complex Stability
The presence of multiple heteroatoms (two nitrogens and a sulfur) makes this compound an excellent candidate as a ligand in coordination chemistry. It can act as a monodentate, bidentate, or bridging ligand to coordinate with metal ions. The sulfur atom and the adjacent sp²-hybridized nitrogen atom (N2) are common coordination sites, forming stable chelate rings with metal centers.
Computational modeling is crucial for understanding the nature of these ligand-metal interactions and predicting the stability and geometry of the resulting complexes. researchgate.netd-nb.info DFT calculations can optimize the structure of the metal complex, providing information on bond lengths, bond angles, and coordination geometry (e.g., tetrahedral, square planar, or octahedral). researchgate.net
Studies on complexes formed with similar pyrazole-based N,S-donor ligands have utilized theoretical methods to:
Analyze Bonding : Natural Bond Orbital (NBO) analysis can be used to investigate the nature of the coordinate bonds, quantifying the charge transfer from the ligand to the metal ion.
Predict Stability : The binding energy between the ligand and the metal can be calculated to assess the thermodynamic stability of the complex.
Interpret Spectra : Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the complexes, helping to assign observed electronic transitions to specific molecular orbital changes. researchgate.net
For example, research on metal complexes of ligands derived from 1-phenyl-3-methyl-4-formyl-5-mercaptopyrazole demonstrates the use of computational chemistry to complement experimental data on structure and magnetic properties. researchgate.net Similarly, theoretical investigations into metal complexes with other substituted pyrazoles provide a framework for how the stability and electronic properties of this compound complexes could be modeled and understood. researchgate.net
Advanced Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1-Methyl-5-mercaptopyrazole. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the connectivity of atoms and the predominant tautomeric form in solution can be determined. fu-berlin.denih.govnih.gov
In solution, heterocyclic compounds containing a mercapto group adjacent to a nitrogen atom often exist in a tautomeric equilibrium. nih.gov For this compound, this equilibrium is between the thiol form and the thione form. Low-temperature NMR studies are particularly effective for slowing the rate of proton exchange, which may allow for the observation of distinct signals for each tautomer. fu-berlin.de The analysis of ¹³C NMR chemical shifts is also a powerful method for studying tautomeric preferences, as the shifts of C3 and C5 are sensitive to the electronic environment, which changes significantly between the thiol and thione forms. researchgate.netmdpi.com
Based on data from analogous N-methylpyrazoles and related heterocyclic thiones, predicted NMR data for the two tautomers of this compound in a solvent like DMSO-d₆ are presented below. The thione form is generally expected to be the major species in solution.
Predicted ¹H NMR Data
| Proton | Thione Tautomer (δ, ppm) | Thiol Tautomer (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| N-CH₃ | ~3.6-3.9 | ~3.8-4.1 | Singlet (s) | The N-methyl group is a distinct singlet in both forms. |
| H3 | ~7.5-7.8 | ~7.3-7.6 | Doublet (d) | Coupled to H4. |
| H4 | ~6.2-6.5 | ~6.0-6.3 | Doublet (d) | Coupled to H3. |
Predicted ¹³C NMR Data
| Carbon | Thione Tautomer (δ, ppm) | Thiol Tautomer (δ, ppm) | Notes |
|---|---|---|---|
| N-CH₃ | ~35-40 | ~37-42 | The chemical shift reflects the substitution on the nitrogen atom. |
| C3 | ~135-140 | ~140-145 | The environment of C3 is influenced by the adjacent C4 and N2 atoms. |
| C4 | ~105-110 | ~100-105 | This carbon is typically the most shielded of the ring carbons. |
Infrared and Raman Spectroscopy for Vibrational Analysis and Tautomerism
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides direct insight into the molecular vibrations and functional groups present in this compound, making it highly effective for distinguishing between the thione and thiol tautomers. nih.govresearchgate.netyoutube.com The presence or absence of specific vibrational bands serves as a diagnostic fingerprint for the dominant tautomeric form in the solid state or in solution.
For the thiol tautomer, the most definitive absorption would be the S-H stretching band (ν(S-H)), which typically appears as a weak band in the region of 2500–2600 cm⁻¹. Conversely, the thione tautomer is characterized by the absence of the ν(S-H) band and the presence of a strong C=S stretching vibration (ν(C=S)). The exact position of the ν(C=S) band can vary but is often found in the 1050-1250 cm⁻¹ region and may be coupled with other vibrations. derpharmachemica.com Studies on similar heterocyclic systems confirm that the thione form generally predominates in the solid phase. jocpr.com
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which can be weak in the IR spectrum. The C=S bond, for instance, often gives rise to a strong Raman signal.
Characteristic Vibrational Frequencies for Tautomeric Forms
| Vibrational Mode | Tautomer | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H stretch (aromatic) | Both | 3000–3150 | Medium |
| C-H stretch (methyl) | Both | 2850–3000 | Medium |
| S-H stretch | Thiol | 2500–2600 | Weak |
| C=N stretch | Both | 1500–1600 | Medium-Strong |
| C=C stretch | Both | 1400–1550 | Medium-Strong |
| C=S stretch | Thione | 1050–1250 | Strong |
Mass Spectrometry for Fragmentation Pathways and Molecular Characterization
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₄H₆N₂S. Furthermore, the fragmentation patterns observed upon ionization, typically by electron impact (EI), reveal significant structural information. libretexts.org
The fragmentation of N-substituted pyrazoles is well-documented and often involves characteristic losses of small, stable molecules. researchgate.netopenresearchlibrary.org For this compound, the molecular ion (M⁺˙) would be observed at m/z 114. Key fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ bond would result in a fragment at m/z 99.
Loss of a thioformyl (B1219250) radical (•CHS) or hydrogen sulfide (B99878) (H₂S): Depending on the tautomer and rearrangement pathways, fragments corresponding to the loss of sulfur-containing species could be observed.
Ring Fragmentation: The pyrazole (B372694) ring itself can fragment. A characteristic pathway for pyrazoles is the expulsion of a molecule of hydrogen cyanide (HCN), which would lead to a fragment at m/z 87 from the molecular ion. openresearchlibrary.org Another common pathway is the loss of a nitrogen molecule (N₂) following the initial loss of a hydrogen atom, though this is more typical for NH-pyrazoles. openresearchlibrary.org
Proposed Fragmentation Pattern for this compound (m/z 114)
| m/z | Proposed Ion Structure | Neutral Loss |
|---|---|---|
| 114 | [C₄H₆N₂S]⁺˙ | (Molecular Ion) |
| 99 | [C₃H₃N₂S]⁺ | •CH₃ |
| 87 | [C₃H₅NS]⁺˙ | HCN |
| 71 | [C₃H₅N₂]⁺ | •SH |
UV-Vis Spectroscopy for Electronic Transitions and Complex Formation
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. illinois.edu For this compound, the spectrum is dominated by transitions involving the π-electron system of the pyrazole ring and the non-bonding electrons on the sulfur and nitrogen atoms. The specific chromophores present are the C=N and C=C bonds of the ring, and, crucially, the C=S group in the thione tautomer. researchgate.netjocpr.com
The thione form is expected to display two characteristic absorptions:
A high-intensity π → π * transition at shorter wavelengths (typically < 300 nm), associated with the conjugated system of the pyrazolethione ring.
A lower-intensity n → π * transition at longer wavelengths (typically > 300 nm), involving the promotion of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital of the C=S bond.
The position of these absorption bands is sensitive to solvent polarity; polar solvents can stabilize the ground state of the n-electrons, leading to a blue shift (hypsochromic shift) of the n → π* transition. cdnsciencepub.com The tautomeric equilibrium itself can be highly influenced by the solvent, which in turn alters the observed spectrum. jocpr.comcdnsciencepub.com
Furthermore, the sulfur and nitrogen atoms are potential coordination sites for metal ions. The formation of metal complexes can be readily monitored by UV-Vis spectroscopy, as coordination often leads to significant shifts in the absorption maxima or the appearance of new charge-transfer bands. researchgate.netresearchgate.net
Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected Wavelength Region | Tautomer |
|---|---|---|---|
| π → π* | Pyrazole ring (C=N, C=C) | 200-280 nm | Both |
| π → π* | Thiocarbonyl (C=S) | 280-320 nm | Thione |
Photoelectron Spectroscopy for Electronic Structure and Gas-Phase Tautomerism
Photoelectron spectroscopy (PES) is a powerful technique that measures the ionization energies of molecules, providing direct information about the energies of their molecular orbitals. In the context of this compound, PES is particularly suited for studying the electronic structure and tautomeric equilibrium in the gas phase, where intermolecular interactions are minimized. nih.gov
Theoretical calculations and studies on related systems suggest that in the gas phase, the thione tautomer is significantly more stable than the thiol form. nih.gov PES would therefore primarily probe the electronic structure of the 1-methyl-1,2-dihydro-3H-pyrazole-5-thione molecule. The resulting spectrum would display a series of bands, each corresponding to the removal of an electron from a different molecular orbital.
The spectra of the two tautomers would be distinctly different.
Thione Tautomer: The highest occupied molecular orbital (HOMO) would likely be a non-bonding orbital localized on the sulfur atom (nₛ). The spectrum would also feature bands corresponding to the π-orbitals of the C=S bond and the pyrazole ring.
Thiol Tautomer: The electronic structure would be different, with the HOMO potentially being a π-orbital of the aromatic pyrazole ring. The spectrum would show ionization from the S-H σ-bonding orbital at a higher energy.
By comparing the experimental PES spectrum with spectra predicted from high-level quantum chemical calculations for each tautomer, an unambiguous assignment of the gas-phase structure can be made. researchgate.net
Conceptual Comparison of PES Features for Tautomers
| Orbital Type | Thione Tautomer | Thiol Tautomer | Expected Ionization Energy |
|---|---|---|---|
| Sulfur non-bonding (nₛ) | Present | Absent | Lowest |
| Ring π-orbitals | Perturbed by C=S | Aromatic system | Intermediate |
| C=S π-orbital | Present | Absent | Intermediate |
| S-H σ-orbital | Absent | Present | Higher |
Derivatization and Analog Synthesis for Functional Material Development
Synthesis of Sulfonylurea and Sulfamoyl Derivatives
The synthesis of sulfonylurea and sulfamoyl derivatives of 1-methyl-5-mercaptopyrazole, while not extensively documented in dedicated studies of this specific molecule, can be approached through established synthetic methodologies for analogous heterocyclic thiols. These derivatives are of significant interest due to the wide range of biological activities associated with the sulfonylurea moiety. vjst.vn
One common method for the synthesis of sulfonylureas involves the reaction of a sulfonamide with an isocyanate in the presence of a base. vjst.vn For the derivatization of this compound, this would likely involve a multi-step process. First, the mercapto group could be oxidized to a sulfonyl chloride. This transformation is a critical step in preparing the necessary precursor for the subsequent formation of the sulfonylurea linkage. The resulting pyrazole-5-sulfonyl chloride can then be reacted with an amine to form a pyrazole-5-sulfonamide. Finally, the sulfonamide can be treated with an appropriate isocyanate to yield the target sulfonylurea derivative.
Alternatively, a one-pot synthesis approach for thio-augmented sulfonylureas has been developed, which could potentially be adapted for this compound. nih.gov This method involves a modified Bunte's reaction to convert sulfonylureas into thio-sulfonylureas under aqueous conditions. nih.gov While this method starts from a sulfonylurea, it highlights the chemical versatility of sulfur-containing compounds in this class.
The synthesis of pyrazole-4-sulfonamide derivatives has been reported, demonstrating the feasibility of introducing a sulfonamide group onto the pyrazole (B372694) ring. nih.gov In these syntheses, a pyrazole is typically chlorosulfonated, and the resulting sulfonyl chloride is then reacted with an amine to produce the sulfonamide. nih.gov A similar approach could be envisioned for the synthesis of 1-methyl-pyrazole-5-sulfonamides, which would be key intermediates for both sulfonylurea and sulfamoyl derivatives.
The table below outlines a plausible synthetic sequence for the preparation of sulfonylurea derivatives of this compound based on general synthetic principles.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Oxidation | Oxidizing agent (e.g., H₂O₂, KMnO₄) | 1-Methyl-1H-pyrazole-5-sulfonic acid |
| 2 | Chlorination | Thionyl chloride (SOCl₂) or similar | 1-Methyl-1H-pyrazole-5-sulfonyl chloride |
| 3 | Amination | Amine (R-NH₂) | 1-Methyl-1H-pyrazole-5-sulfonamide derivative |
| 4 | Sulfonylurea Formation | Isocyanate (R'-NCO), base | N-((1-methyl-1H-pyrazol-5-yl)sulfonyl)urea derivative |
Formation of Schiff Bases and Azomethine Derivatives
Schiff bases, or azomethines, are a class of compounds containing a carbon-nitrogen double bond. They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. mdpi.com The synthesis of Schiff bases from pyrazole derivatives often involves a pyrazole-4-carbaldehyde as the starting material. d-nb.infoekb.egresearchgate.net
For this compound to be a precursor for Schiff base formation, it would first need to be functionalized with a carbonyl group, typically at the C4 position. This can be achieved through formylation reactions, such as the Vilsmeier-Haack reaction, on a suitable pyrazole precursor. chemrxiv.org Once the 4-formyl-1-methyl-5-mercaptopyrazole is obtained, it can be readily condensed with a variety of primary amines to yield the corresponding Schiff base derivatives. The reaction is often carried out in a suitable solvent like ethanol, and sometimes with acid catalysis to facilitate the dehydration step. chemrxiv.orgresearchgate.net
A study on the synthesis of Schiff bases from 1-phenyl-3-methyl-4-formyl-5-pyrazolone demonstrates the general applicability of this reaction to pyrazole aldehydes. researchgate.net While this starting material is a pyrazolone (B3327878), the reactivity of the formyl group is expected to be similar. The resulting Schiff bases can exist in different tautomeric forms, and their structures can be confirmed using various spectroscopic techniques. researchgate.netresearchgate.net
The table below summarizes the general reaction for the formation of Schiff bases from a functionalized this compound.
| Reactant 1 | Reactant 2 | Reaction Conditions | Product |
| 4-Formyl-1-methyl-5-mercaptopyrazole | Primary Amine (R-NH₂) | Solvent (e.g., ethanol), optional acid catalyst, heat | 1-Methyl-4-((R-imino)methyl)-1H-pyrazole-5-thiol |
Introduction of Alkyl, Aryl, and Heteroaryl Substituents
The introduction of alkyl, aryl, and heteroaryl substituents onto the this compound core can be achieved at the sulfur atom, the nitrogen atoms, or the carbon atoms of the pyrazole ring, leading to a wide diversity of structures and properties.
S-Alkylation and S-Arylation: The sulfur atom of this compound is a nucleophilic site and can readily undergo S-alkylation with alkyl halides in the presence of a base. This reaction is a common method for protecting the thiol group or for introducing specific alkyl chains to modulate the compound's properties. S-arylation of heterocyclic thiols can be achieved under metal-free conditions using diaryliodonium salts. rsc.orgrsc.orgresearchgate.net This method has been successfully applied to 5-mercaptotetrazoles, which are structurally related to mercaptopyrazoles, suggesting its potential applicability to this compound. rsc.orgrsc.org
N-Arylation: N-arylation of pyrazoles can be accomplished through copper-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. organic-chemistry.org These reactions typically require a copper catalyst, a ligand, and a base. The choice of reaction conditions can influence the regioselectivity of the arylation on the pyrazole ring.
C-Arylation: Palladium-catalyzed direct C-H arylation is a powerful tool for introducing aryl groups onto the carbon atoms of the pyrazole ring. academie-sciences.fr For instance, C5-arylation of a 1-methylpyrazole-4-carboxylate has been demonstrated using a palladium catalyst and an aryl bromide. academie-sciences.frnih.gov This methodology could potentially be adapted for the C-arylation of this compound derivatives.
The following table provides an overview of methods for introducing various substituents onto the pyrazole ring.
| Position of Substitution | Type of Substituent | Synthetic Method | Key Reagents |
| S-position | Alkyl | S-Alkylation | Alkyl halide, base |
| S-position | Aryl | Metal-free S-arylation | Diaryliodonium salt |
| N-position | Aryl | Copper-catalyzed N-arylation | Aryl halide/boronic acid, copper catalyst, ligand, base |
| C-position | Aryl | Palladium-catalyzed C-H arylation | Aryl halide, palladium catalyst, base |
Development of Fused Pyrazole Ring Systems
Fused pyrazole ring systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and interesting photophysical properties. nih.govnih.govnih.govresearchgate.netekb.egsemanticscholar.org The synthesis of these fused systems often utilizes aminopyrazole derivatives as key building blocks.
To utilize this compound in the synthesis of fused pyrazoles, it would likely first need to be converted into a 5-aminopyrazole derivative. This could potentially be achieved through a multi-step sequence involving, for example, displacement of the mercapto group or a derivative thereof with an amino group. Once the 5-amino-1-methylpyrazole is obtained, it can undergo cyclocondensation reactions with various 1,3-dielectrophiles to form the desired fused ring system.
For example, the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent is a common route to pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net Similarly, pyrazolo[3,4-d]pyrimidines can be synthesized from 5-aminopyrazole-4-carbonitrile or related precursors. nih.govsemanticscholar.org The specific reagents and reaction conditions will determine the final structure of the fused heterocyclic system.
The table below illustrates a general synthetic approach to pyrazolo[1,5-a]pyrimidines from a 5-aminopyrazole precursor.
| Pyrazole Precursor | 1,3-Dielectrophile | Reaction Conditions | Fused Ring System |
| 5-Amino-1-methylpyrazole | β-Diketone (R¹COCH₂COR²) | Acid or base catalysis, heat | 2,7-Disubstituted-5-methyl-pyrazolo[1,5-a]pyrimidine |
| 5-Amino-1-methylpyrazole | Diethyl malonate | Base (e.g., sodium ethoxide) | 5,7-Dihydroxy-2-methyl-pyrazolo[1,5-a]pyrimidine |
Design and Synthesis of Ligands for Specific Coordination Environments
The this compound molecule possesses multiple potential coordination sites, namely the nitrogen atoms of the pyrazole ring and the sulfur atom of the mercapto group. This makes it an attractive scaffold for the design and synthesis of ligands for coordination chemistry. The coordination behavior of such ligands can be tailored by introducing other functional groups onto the pyrazole ring.
The coordination chemistry of 1-methyl-5-mercaptotetrazole, a closely related compound, has been investigated, revealing its ability to act as a ligand for transition metals. chemrxiv.org This suggests that this compound would also form stable complexes with a variety of metal ions. Depending on the metal center and the reaction conditions, it could coordinate as a monodentate, bidentate, or bridging ligand.
For instance, coordination through the sulfur atom is a common mode for mercapto-containing ligands. Additionally, one of the pyrazole nitrogen atoms can participate in coordination, leading to the formation of chelate rings, which enhances the stability of the resulting metal complexes. The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. jmchemsci.comresearchgate.net
The design of more complex ligands based on the this compound scaffold could involve the introduction of additional donor atoms through derivatization at other positions of the pyrazole ring. For example, the incorporation of a phosphine, amine, or carboxylate group could lead to polydentate ligands with specific coordination geometries and affinities for particular metal ions.
The following table lists the potential donor atoms of this compound and their possible coordination modes.
| Donor Atom | Position | Potential Coordination Mode |
| Nitrogen | N2 | Monodentate |
| Sulfur | S5 | Monodentate, Bridging |
| Nitrogen and Sulfur | N2 and S5 | Bidentate (Chelating) |
Structure Activity Relationship Sar Studies: Mechanistic and Theoretical Aspects
Computational Approaches to SAR Modeling
Computational methods are indispensable tools in modern medicinal chemistry for predicting the activity of compounds and elucidating their mechanisms of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models are instrumental in predicting the activity of new compounds and understanding the key molecular features that govern their function.
A hypothetical QSAR study on a series of 1-Methyl-5-mercaptopyrazole derivatives could involve the descriptors outlined in the table below to predict a specific biological activity.
| Descriptor | Description | Potential Impact on Activity |
| cLogP | Lipophilicity | Influences membrane permeability and interaction with hydrophobic pockets of target proteins. |
| Molar Refractivity (MR) | Molar volume and polarizability | Relates to the volume of the molecule and its dispersion forces, affecting binding affinity. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Important for predicting transport properties and interactions involving polar contacts. |
| Hydrogen Bond Donors (HBD) | Number of hydrogen atoms attached to electronegative atoms | Crucial for forming hydrogen bonds with biological targets. The thiol group (-SH) can act as a weak hydrogen bond donor. |
| Hydrogen Bond Acceptors (HBA) | Number of electronegative atoms with lone pairs | The nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond acceptors, influencing binding. |
By systematically modifying the substituents on the pyrazole ring of this compound and correlating these changes with biological activity using the descriptors above, a predictive QSAR model could be established.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mechanism of ligands with their target proteins at a molecular level.
In the absence of specific docking studies for this compound, insights can be gleaned from studies on structurally related pyrazole-based compounds. For example, molecular docking of pyrazole-thiobarbituric acid derivatives has been performed to understand their antimicrobial activity. researchgate.netbohrium.commdpi.com Similarly, pyrazole-thiazole hybrids have been docked into the active sites of various enzymes to explore their antioxidant potential. bohrium.com
A hypothetical docking study of this compound into a target protein's active site would likely reveal key interactions:
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors, while the mercapto (-SH) group could serve as a weak hydrogen bond donor.
Hydrophobic Interactions: The methyl group at the N1 position and the pyrazole ring itself can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Metal Coordination: The sulfur atom of the mercapto group can potentially coordinate with metal ions present in the active site of metalloenzymes.
The following table illustrates potential interactions that could be identified in a molecular docking simulation of this compound with a hypothetical protein target.
| Interaction Type | Functional Group on this compound | Potential Interacting Amino Acid Residue |
| Hydrogen Bond (Acceptor) | Pyrazole Ring Nitrogens | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Hydrogen Bond (Donor) | Mercapto (-SH) group | Aspartate, Glutamate, Histidine |
| Hydrophobic Interaction | N-Methyl group, Pyrazole Ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| π-π Stacking | Pyrazole Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Metal Coordination | Mercapto (-SH) group | Cysteine, Histidine (in metalloenzymes) |
Influence of Substituent Effects on Chemical Reactivity and Ligand Behavior
The electronic and steric properties of substituents on the pyrazole ring can significantly modulate the chemical reactivity and ligand behavior of this compound. The pyrazole ring itself is an aromatic heterocycle, and the nature of substituents can influence its electron density distribution, acidity/basicity, and susceptibility to chemical reactions.
The mercapto (-SH) group at the C5 position is a key functional group. Its acidity and nucleophilicity will be influenced by other substituents on the ring. The methyl group at the N1 position is an electron-donating group, which can increase the electron density of the pyrazole ring.
The following table summarizes the expected effects of different types of substituents at various positions on the pyrazole ring of a generic this compound scaffold.
| Position of Substitution | Type of Substituent | Expected Effect on Reactivity and Ligand Behavior |
| C3 | Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN) | Increases the acidity of the -SH group, making it a better proton donor. May enhance interactions with positively charged residues in a binding pocket. |
| C3 | Electron-Donating Group (EDG) (e.g., -NH₂, -OCH₃) | Decreases the acidity of the -SH group. Increases the electron density of the pyrazole ring, potentially enhancing π-π stacking interactions. |
| C4 | Electron-Withdrawing Group (EWG) | Similar to substitution at C3, will increase the acidity of the thiol. Can also influence the overall dipole moment of the molecule. |
| C4 | Electron-Donating Group (EDG) | Similar to substitution at C3, will decrease the acidity of the thiol and increase ring electron density. |
| N-Methyl Group | Modification (e.g., ethyl, propyl) | Primarily steric effects. Larger alkyl groups may hinder binding to sterically constrained active sites but could enhance hydrophobic interactions in larger pockets. |
| S-Mercapto Group | Alkylation or Acylation | Blocks the hydrogen-donating ability and metal-coordinating potential of the thiol group, which would drastically alter its binding mode and biological activity. |
These substituent effects are crucial for fine-tuning the properties of this compound for specific applications.
Conformational Effects on Molecular Interactions
The three-dimensional conformation of a molecule is a critical determinant of its ability to interact with a biological target. While the pyrazole ring is largely planar, the orientation of its substituents can vary, leading to different conformers that may have distinct interaction profiles.
For this compound, the key conformational flexibility lies in the rotation around the C5-S bond and the C-S-H bond angle of the mercapto group. The orientation of the thiol hydrogen can influence its ability to form hydrogen bonds. While specific conformational analysis of this compound is not available, studies on other N-substituted heterocycles can provide general principles. researchgate.netnih.gov
The presence of bulky substituents on the pyrazole ring could restrict the conformational freedom of the mercapto group, locking it into a specific orientation that could either be favorable or unfavorable for binding to a target. Computational methods, such as molecular dynamics simulations, can be employed to explore the conformational landscape of this compound and its derivatives to understand how different conformations might influence molecular interactions.
| Conformational Feature | Description | Potential Impact on Molecular Interactions |
| Rotation around C5-S bond | The orientation of the sulfur atom and its hydrogen relative to the pyrazole ring. | Can affect the directionality of potential hydrogen bonds and steric fit within a binding pocket. |
| Pyramidal Inversion at Sulfur | Inversion of the stereocenter if the sulfur is part of a chiral sulfoxide derivative. | For derivatives, this could lead to different enantiomers with distinct biological activities. |
| Ring Puckering (in reduced pyrazole derivatives) | Deviation of the ring atoms from planarity in non-aromatic analogs. | Not directly applicable to the aromatic pyrazole ring of this compound, but relevant for its hydrogenated derivatives. |
| Orientation of N-Methyl Group | While rotation around the N-C bond is generally free, certain conformations might be preferred due to steric hindrance with adjacent substituents. | Can influence the overall shape of the molecule and its fit into a binding site. |
Understanding these conformational effects is essential for a complete picture of the structure-activity relationship of this compound.
Non Clinical Applications of 1 Methyl 5 Mercaptopyrazole and Its Derivatives
Application as Herbicidal Agents (precursor/intermediate)
The pyrazole (B372694) moiety is a critical component in a major class of herbicides known as sulfonylureas. These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. 1-Methyl-5-mercaptopyrazole is a key precursor for the synthesis of important pyrazole-based sulfonylurea herbicides, such as pyrazosulfuron-ethyl.
The synthetic utility of this compound lies in the reactivity of its mercapto (-SH) group at the 5-position of the pyrazole ring. This group can be readily oxidized to form a sulfonic acid derivative, most notably a sulfonyl chloride (-SO₂Cl). This transformation is a crucial step, as the sulfonyl chloride is the reactive intermediate that couples with a heterocyclic amine (like 2-amino-4,6-dimethoxypyrimidine) to form the characteristic sulfonylurea bridge of the final herbicide molecule.
A typical synthetic pathway involves:
Oxidation: this compound is oxidized to 1-methylpyrazole-5-sulfonyl chloride.
Coupling: The resulting sulfonyl chloride is reacted with a suitable aminopyrimidine or aminotriazine (B8590112) derivative. This reaction forms the sulfonamide bond, which, after subsequent steps, yields the final sulfonylurea herbicide.
While other starting materials like 1-methyl-5-hydroxypyrazole can also be used to generate the necessary sulfonyl chloride intermediate, the mercapto-variant provides a direct and efficient route due to the well-established chemistry of thiol oxidation. mdpi.com The presence of the N-methyl group and the reactive sulfur handle at key positions makes this compound and its esterified derivatives valuable intermediates in the large-scale production of agricultural chemicals designed for weed control.
Role in Analytical Chemistry (e.g., as reagents or chelating agents for metal detection in non-biological matrices)
The structure of this compound, featuring both a nitrogen-rich pyrazole ring and a soft sulfur donor atom in the thiol group, makes it and its derivatives promising candidates for applications in analytical chemistry, particularly as chelating agents for metal detection. researchgate.net Chelating agents form stable, often colored or fluorescent, complexes with metal ions, enabling their qualitative or quantitative determination. interchim.fr
The pyrazole ring's nitrogen atoms can coordinate with metal ions, while the adjacent mercapto group provides a strong binding site for soft heavy metals such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺), based on the Hard and Soft Acids and Bases (HSAB) principle. mdpi.com This dual-binding capability can lead to the formation of stable five- or six-membered chelate rings, enhancing the selectivity and stability of the metal-ligand complex.
Derivatives of this compound can be designed as chromogenic or fluorogenic reagents. Upon binding to a specific metal ion, the electronic properties of the molecule can be altered, leading to a measurable change in its absorbance (color) or fluorescence intensity. researchgate.netnih.gov This phenomenon is the basis for spectrophotometric and fluorometric methods of metal ion analysis. For example, a pyrazole-based ligand could be engineered to produce a distinct color change in the presence of a target metal ion in an industrial effluent or a soil extract, allowing for its rapid detection and quantification. researchgate.net
While specific, widespread applications of this compound itself as a routine analytical reagent are not extensively documented, the fundamental principles of coordination chemistry and the known reactivity of related pyrazole and thiol compounds strongly support its potential in this area. researchgate.net
Potential in Materials Science and Functional Materials
The unique chemical structure of this compound derivatives allows them to serve as building blocks for a variety of functional materials, from specialized polymers to surface coatings on nanoparticles.
Polymer Synthesis: Pyrazole-containing molecules can be functionalized with polymerizable groups (like methacrylates) to create novel monomers. These monomers can then be used in polymerization processes to synthesize advanced materials such as anisotropic microgels. nih.govresearchgate.netrwth-aachen.de The pyrazole units within the polymer network can engage in π–π stacking and other supramolecular interactions, which help guide the self-assembly of the polymer chains into specific shapes like raspberry-like or dumbbell-like microstructures. nih.govresearchgate.netrwth-aachen.de These tailored microgels have potential applications as catalyst carriers or in drug-delivery systems. researchgate.net Furthermore, pyrazole-based microporous organic polymers have been synthesized and used to support silver nanoparticles, creating a hybrid material that can capture CO₂ and catalyze the carboxylation of alkynes. acs.org
Nanoparticle Functionalization: The mercapto (-SH) group exhibits a strong affinity for the surfaces of noble metals, particularly gold (Au). rsc.orgfrontiersin.orgnih.gov This property is widely exploited to create self-assembled monolayers (SAMs) on gold surfaces. Thiol-functionalized pyrazole derivatives can therefore be used to coat gold nanoparticles (AuNPs). This surface functionalization serves two purposes: it stabilizes the nanoparticles, preventing them from aggregating, and it imparts new functionality to the nanoparticle surface via the pyrazole ring. rsc.orgresearchgate.netmdpi.com For instance, thiol-stabilized gold nanoparticles have been functionalized with bis(pyrazole)pyridine ligands. rsc.org The resulting hybrid nanomaterial combines the plasmonic properties of the gold core with the coordination chemistry of the pyrazole ligands, which can then complex with metal ions like Fe(II) to create materials with spin crossover (SCO) and surface-enhanced Raman scattering (SERS) properties. rsc.org
Research Probes in In Vitro Biological Systems (mechanistic studies, e.g., enzyme inhibition at a molecular level, excluding clinical trials)
Derivatives of the pyrazole scaffold are widely recognized as potent and selective inhibitors of various enzymes, making them invaluable tools for in vitro biochemical and pharmacological research. These compounds are used to probe the active sites of enzymes, elucidate biological pathways, and serve as lead structures in drug discovery. The studies are conducted at a molecular level, focusing on enzyme kinetics and binding interactions, distinct from clinical applications.
α-Glucosidase Inhibition: Certain pyrazole derivatives have been identified as powerful inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. In in vitro assays, these compounds have demonstrated significantly lower IC₅₀ values (indicating higher potency) than standard reference drugs like acarbose. Kinetic studies have revealed that these pyrazole-based inhibitors often act competitively, binding directly to the enzyme's active site. This makes them useful research probes for studying the structural requirements of α-glucosidase inhibition.
Table 1: Examples of Pyrazole Derivatives as In Vitro α-Glucosidase Inhibitors
| Compound Class | Target Enzyme | Key Findings (IC₅₀/Kᵢ) | Mechanism of Inhibition |
|---|---|---|---|
| Pyrazole-phthalazine hybrids | Yeast α-glucosidase | IC₅₀ values from 13.66 µM to 494 µM (Acarbose IC₅₀ = 720.18 µM). One derivative had a Kᵢ of 34.75 µM. | Competitive |
| 5-Arylpyrazole-glucose hybrids | α-glucosidase | IC₅₀ values from 0.5 µM to 438.6 µM (Acarbose IC₅₀ = 750.0 µM). One derivative had a Kᵢ of 0.46 µM. | Competitive |
This table is for illustrative purposes and includes data from various pyrazole derivatives, not exclusively from this compound.
Monoamine Oxidase (MAO) Inhibition: The pyrazole structure is a key pharmacophore in the design of inhibitors for monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical to neurotransmitter metabolism. Synthetic pyrazole and pyrazoline derivatives have shown high affinity and selectivity for these enzymes. Researchers use these compounds in vitro to understand the structural features of the MAO active site that govern potency and isoform selectivity.
Table 2: Examples of Pyrazole Derivatives as In Vitro MAO Inhibitors
| Compound Class | Target Enzyme | Key Findings (Kᵢ/IC₅₀) | Mechanism of Inhibition |
|---|---|---|---|
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | MAO-A / MAO-B | Kᵢ values from 4-27 nM for MAO-A and 1.5-50 nM for MAO-B. | Not specified |
This table is for illustrative purposes and includes data from various pyrazole derivatives, not exclusively from this compound.
Kinase Inhibition: Many pyrazole derivatives have been synthesized and evaluated as inhibitors of various protein kinases, such as VEGFR2 and Cyclin-Dependent Kinases (CDKs), which are key regulators of cell signaling, proliferation, and angiogenesis. These compounds serve as research probes to study the role of specific kinases in cellular processes and to validate them as therapeutic targets in oncology research.
Precursors for Other Heterocyclic Systems
The 1-methylpyrazole (B151067) core, particularly when functionalized at the 5-position, is an exceptionally useful synthon for constructing more complex, fused heterocyclic systems. The mercapto group in this compound is a versatile functional handle that can be either transformed or displaced to facilitate cyclization reactions, leading to a wide array of bicyclic and polycyclic compounds with diverse properties.
Synthesis of Pyrazolo[3,4-d]pyrimidines: One of the most common applications is the synthesis of pyrazolo[3,4-d]pyrimidines, which are structural analogs of purines and often exhibit significant biological activity. A common synthetic strategy involves converting the 5-mercapto group to a 5-amino group. The resulting 5-amino-1-methylpyrazole can then undergo condensation reactions with various 1,3-dielectrophiles (such as β-ketoesters or malonates) to construct the fused pyrimidine (B1678525) ring.
Synthesis of Thiazolo[3,4-d]pyrazoles and Other Sulfur-Containing Heterocycles: The mercapto group can participate directly in cyclization reactions. For example, by reacting this compound with α-haloketones or other appropriate bifunctional reagents, it is possible to construct a fused thiazole (B1198619) ring, yielding a thiazolo[3,4-d]pyrazole system. researchgate.net
Synthesis of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]triazines: The pyrazole ring can serve as the foundation for building other fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines. researchgate.netnih.govd-nb.info These syntheses often start with a 5-aminopyrazole, which can be derived from the 5-mercapto precursor, and react it with reagents that provide the necessary atoms to form the second ring. researchgate.netnih.govd-nb.info
The ability to readily transform the mercapto group into other functionalities or to use it as a nucleophile in ring-forming reactions makes this compound a valuable and versatile starting material in heterocyclic synthesis.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)
Chromatography is a cornerstone for the separation of 1-Methyl-5-mercaptopyrazole from complex mixtures, enabling its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives like formic or acetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.gov For thiol-containing compounds, derivatization may be used to enhance detection by attaching a chromophore or fluorophore. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. While this compound may require derivatization to increase its volatility and thermal stability, GC-MS offers high resolution and sensitivity. nih.gov The analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). notulaebotanicae.ro The compounds are separated based on their boiling points and interaction with the stationary phase, and then detected by a mass spectrometer, which provides both quantitative data and structural information. nih.govplos.org
| Parameter | HPLC Conditions | GC-MS Conditions |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) notulaebotanicae.ro |
| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) nih.gov | Helium at a constant flow rate (e.g., 1 mL/min) notulaebotanicae.ro |
| Flow Rate | 0.8 - 1.2 mL/min researchgate.net | 1 mL/min notulaebotanicae.ro |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) acs.orgmdpi.com | Mass Spectrometer (MS) plos.org |
| Injection Volume | 10 - 20 µL researchgate.net | 1 - 4 µL (split or splitless) notulaebotanicae.ro |
| Temperature | Ambient or controlled (e.g., 30-40 °C) | Temperature program (e.g., initial 60°C, ramp to 280°C) notulaebotanicae.ro |
Spectroscopic Detection Methods (e.g., UV, MS, FTIR, Fluorescence)
Spectroscopic methods are indispensable for both the identification and quantification of this compound, often used in conjunction with chromatographic separation.
UV-Vis Spectroscopy: Pyrazole (B372694) derivatives characteristically absorb ultraviolet (UV) light due to their heterocyclic ring structure containing π-electrons. numberanalytics.com The maximum absorption wavelength (λmax) is influenced by substituents on the pyrazole ring. beilstein-journals.org For pyrazole-based compounds, λmax values are often observed in the 200–400 nm range. acs.orgresearchgate.net For instance, 3,5-dimethyl-1H-pyrazole exhibits a λmax at 218 nm, while 3,5-diphenyl-1H-pyrazole shows a λmax at 254 nm. acs.org This property allows for quantification using a UV-Vis detector following HPLC separation.
Mass Spectrometry (MS): MS provides detailed information on the molecular weight and structure of the analyte. numberanalytics.com When coupled with GC or LC, it offers high selectivity. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is determined. Further fragmentation of the ion produces a unique pattern that acts as a "fingerprint" for the compound, aiding in its definitive identification. libretexts.org The fragmentation of heterocyclic compounds often involves cleavage of bonds adjacent to functional groups or ring opening. ddugu.ac.in
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify functional groups within a molecule based on their absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for C=N stretching (around 1600 cm⁻¹), N-N stretching, and C-H vibrations of the methyl group and the pyrazole ring. acs.orgresearchgate.net The presence of the thiol (S-H) group would typically show a weak absorption band around 2550-2600 cm⁻¹, though this can sometimes be difficult to observe. researchgate.net
Fluorescence Spectroscopy: While many simple pyrazoles are not inherently fluorescent, fluorescence detection can be a highly sensitive technique. researchgate.net Fluorescence can be induced through derivatization, where a fluorescent tag is attached to the molecule, often at the thiol group. nih.govresearchgate.netunipd.it This approach dramatically lowers the detection limits, making it suitable for trace-level analysis. nih.govresearchgate.net
| Spectroscopic Technique | Characteristic Features | Reference |
|---|---|---|
| UV-Vis | Absorption maxima (λmax) typically in the 200-400 nm range for pyrazole rings. | acs.orgresearchgate.net |
| MS | Provides molecular ion peak [M+H]+ and characteristic fragmentation patterns. | acs.orguab.edu |
| FTIR | C=N stretching (~1600 cm⁻¹), N-N stretching, S-H stretching (~2550-2600 cm⁻¹, weak). | acs.orgresearchgate.netrsc.org |
| Fluorescence | Often requires derivatization of the thiol group to achieve strong emission for sensitive detection. | researchgate.netunipd.it |
Method Validation and Performance Characteristics (e.g., sensitivity, selectivity)
Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. numberanalytics.com Following guidelines from bodies like the International Council for Harmonisation (ICH), key performance characteristics are evaluated.
Sensitivity: The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net For HPLC-MS/MS methods used in the analysis of heterocyclic compounds, LODs and LOQs can reach the nanogram per milliliter (ng/mL) or even femtomole level. nih.govtandfonline.com
Selectivity/Specificity: Selectivity refers to the ability of the method to measure the analyte of interest without interference from other components in the sample matrix, such as impurities or related compounds. nih.gov Chromatographic separation is key to achieving selectivity, ensuring that the analyte's peak is well-resolved from others. The use of mass spectrometric detection, particularly in selected reaction monitoring (SRM) mode, provides a high degree of specificity.
Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, often expressed as percent recovery. Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). For analytical methods involving heterocyclic amines, recoveries often range from 67% to 120%, with RSD values for intra-day and inter-day precision below 15-20%. tandfonline.com
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and its linearity is typically confirmed by a correlation coefficient (R²) value greater than 0.99. tandfonline.com
| Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | tandfonline.com |
| Accuracy (% Recovery) | 80 - 120% | tandfonline.com |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | tandfonline.com |
| Selectivity | No interference at the retention time of the analyte. | nih.gov |
| LOD / LOQ | Method-dependent, often in the ng/mL or lower range for LC-MS/MS. | researchgate.nettandfonline.com |
Sample Preparation Techniques for Complex Matrices (non-biological or in vitro)
Effective sample preparation is crucial for removing interfering substances from complex matrices and concentrating the analyte before analysis. For in vitro studies or analysis in non-biological matrices, several techniques are applicable.
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquids, such as an aqueous buffer and an organic solvent. It is a fundamental step in purifying the analyte from a complex mixture.
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration. nih.gov The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds are either retained on the sorbent while the analyte passes through, or the analyte is retained and then eluted with a small volume of a strong solvent. acs.org This not only cleans the sample but also concentrates the analyte, improving sensitivity.
Sonication Extraction: For solid or semi-solid matrices, ultrasonic-assisted extraction can be employed. The sample is immersed in a suitable solvent and subjected to ultrasonic waves, which facilitates the dissolution of the analyte into the solvent. researchgate.net This method is often followed by a cleanup step like SPE.
Derivatization: As mentioned previously, derivatization can be considered a sample preparation step. For thiol-containing compounds like this compound, reacting the thiol group with a specific reagent can improve its chromatographic behavior and enhance its detectability by UV, fluorescence, or MS detectors. acs.org For example, 4,4′-dithiodipyridine (DTDP) has been used as a derivatizing agent for wine thiols prior to HPLC-MS/MS analysis. acs.org
The choice of sample preparation technique depends on the nature of the matrix, the concentration of the analyte, and the subsequent analytical method to be used.
Q & A
Q. What are the optimal synthetic routes for 1-Methyl-5-mercaptopyrazole, and how can reaction conditions be systematically optimized?
- Methodological Answer : Common synthetic approaches involve cyclization of thiol-containing precursors (e.g., 2-mercaptoimidazole derivatives) with methylating agents. Key parameters include:
- Temperature : 60–80°C for nucleophilic substitution reactions.
- Catalysts : Use of bases like NaOH or K₂CO₃ to deprotonate the thiol group.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
- Yield Optimization : Pilot-scale trials with varying stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to methylating agent).
For reproducibility, document reaction times, purification methods (e.g., column chromatography), and spectroscopic validation (¹H NMR, IR) .
Table 1 : Comparison of Synthetic Routes
| Method | Precursor | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nucleophilic Substitution | 2-Mercaptoimidazole | 78 | ≥98% |
| Cyclization | Thiol-azide intermediates | 65 | ≥95% |
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ solvent) to confirm methyl and mercapto groups; IR for S-H stretching (2500–2600 cm⁻¹).
- Elemental Analysis : Validate empirical formula (C₄H₆N₂S) with ≤0.3% deviation.
- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ at m/z 115.03.
Always cross-reference with literature data and report detection limits .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?
- Methodological Answer :
- Data Triangulation : Combine NMR (2D COSY, HSQC), X-ray crystallography, and computational simulations (DFT) to resolve ambiguous peaks.
- Dynamic Effects : Account for tautomerism (e.g., thione-thiol equilibria) using variable-temperature NMR.
- Collaborative Validation : Share raw data via repositories (e.g., Zenodo) for peer verification.
For disputed results, replicate experiments under inert atmospheres to rule out oxidation artifacts .
Q. What computational strategies predict the reactivity of this compound in catalytic or biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate binding affinities with biological targets (e.g., enzymes) using force fields like AMBER.
- SAR Studies : Corrogate substituent effects (e.g., methyl vs. ethyl groups) on redox potential via QSAR models.
Validate predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. How should researchers address discrepancies in bioactivity data across studies involving this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from PubMed, Scopus, and Web of Science using PRISMA guidelines.
- Experimental Controls : Standardize assays (e.g., IC₅₀ measurements) with positive/negative controls (e.g., cisplatin for cytotoxicity).
- Statistical Rigor : Apply ANOVA or Bayesian modeling to assess variability (e.g., p < 0.05 with 95% CI).
Report confounding factors (e.g., solvent DMSO’s cytotoxicity at >0.1% v/v) and replicate findings ≥3 times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
